Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
Overview
Description
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a chemical compound with the molecular formula C12H20N2O5S and a molecular weight of 304.3626 g/mol . This compound is characterized by its thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of tert-butylamino and carbonyl groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of appropriate thiazolane precursors with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolane ring and tert-butylamino group allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-[(methylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[(ethylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[(isopropylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
Uniqueness
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to the presence of the bulky tert-butylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds with smaller substituents.
Properties
IUPAC Name |
dimethyl 3-(tert-butylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-12(2,3)13-11(17)14-7(9(15)18-4)6-20-8(14)10(16)19-5/h7-8H,6H2,1-5H3,(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKJHAIDSWRPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C(CSC1C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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